molecular formula C11H10O3 B184901 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one CAS No. 4115-76-8

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No. B184901
CAS RN: 4115-76-8
M. Wt: 190.19 g/mol
InChI Key: MVMMGVPSTRNMSV-UHFFFAOYSA-N
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Description

“7-Hydroxy-4,8-dimethyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 4115-76-8 . It has a molecular weight of 190.2 .


Synthesis Analysis

The synthesis of coumarin heterocycles, such as “7-Hydroxy-4,8-dimethyl-2H-chromen-2-one”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of “7-Hydroxy-4,8-dimethyl-2H-chromen-2-one” can be represented by the linear formula C11H10O3 . The Inchi Code for this compound is 1S/C11H10O3/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5,12H,1-2H3 .


Chemical Reactions Analysis

Coumarins, including “7-Hydroxy-4,8-dimethyl-2H-chromen-2-one”, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Hydroxy-4,8-dimethyl-2H-chromen-2-one” include a molecular weight of 190.2 . The compound’s linear formula is C11H10O3 .

Scientific Research Applications

Antimicrobial Activity

7-Hydroxyflavone has been investigated for its antimicrobial properties. Research studies have shown that it possesses high activity against Staphylococcus pneumoniae and is slightly less active against Pseudomonas aeruginosa , Bacillus subtilis , Bacillus cereus , and Salmonella panama . Its potential as an antimicrobial agent makes it relevant in the field of infectious disease research.

Ultrasound-Promoted Synthesis

The compound has been synthesized using ultrasound-promoted methods. Researchers have explored its synthesis without additional purification, making it a convenient choice for various applications . Ultrasound-assisted synthesis techniques are gaining prominence due to their efficiency and eco-friendly nature.

Fungicidal Bioactivity

Studies have indicated that opening the A-ring of 7-hydroxyflavone enhances its fungicidal bioactivity against certain fungi. This property could be valuable in agricultural and pharmaceutical research . Fungal infections pose significant challenges, and compounds like 7-hydroxyflavone may contribute to novel antifungal strategies.

Proteomics Research

Researchers interested in proteomics have utilized 7-hydroxyflavone as a specialty product. Its molecular formula is C11H10O3, and its molecular weight is approximately 190.2 g/mol. This compound may find applications in protein analysis and related studies .

Future Directions

The future directions for “7-Hydroxy-4,8-dimethyl-2H-chromen-2-one” and similar compounds could involve further exploration of their synthesis methods, particularly under green conditions . Additionally, more research could be conducted into their various biological properties .

properties

IUPAC Name

7-hydroxy-4,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMMGVPSTRNMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884035
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

CAS RN

4115-76-8
Record name 7-Hydroxy-4,8-dimethylcoumarin
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URL https://commonchemistry.cas.org/detail?cas_rn=4115-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-4,8-dimethylcoumarin
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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